molecular formula C4H12NO8P B10776915 [(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate

[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate

Cat. No.: B10776915
M. Wt: 233.11 g/mol
InChI Key: CSVKNYIFCYRDJM-URORKIPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Threonohydroxamate 4-Phosphate: is a small molecule with the chemical formula C4H12NO8P . It is an experimental compound that has been studied for its potential biological and chemical properties. The compound is known for its involvement in enzymatic reactions, particularly those catalyzed by 3-keto-L-gulonate-6-phosphate decarboxylase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Threonohydroxamate 4-Phosphate typically involves the reaction of L-threonine with hydroxylamine and subsequent phosphorylation. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the proper formation of the compound .

Industrial Production Methods: Currently, there are no established industrial production methods for L-Threonohydroxamate 4-Phosphate due to its experimental nature. Most of the synthesis is carried out in research laboratories under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: L-Threonohydroxamate 4-Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different phosphorylated derivatives .

Scientific Research Applications

L-Threonohydroxamate 4-Phosphate has several scientific research applications, including:

    Chemistry: It is used as a model compound to study enzymatic reactions and catalytic mechanisms.

    Biology: The compound is studied for its role in metabolic pathways, particularly those involving L-ascorbate utilization.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

    Industry: Its applications in industry are limited due to its experimental status.

Mechanism of Action

The mechanism of action of L-Threonohydroxamate 4-Phosphate involves its interaction with specific enzymes. For example, it acts as a substrate for 3-keto-L-gulonate-6-phosphate decarboxylase, leading to the formation of L-xylulose 5-phosphate and carbon dioxide. The reaction proceeds through a 1,2-enediolate intermediate stabilized by magnesium ions and specific active site residues .

Comparison with Similar Compounds

Uniqueness: L-Threonohydroxamate 4-Phosphate is unique due to its specific interaction with 3-keto-L-gulonate-6-phosphate decarboxylase and its role in the formation of a 1,2-enediolate intermediate. This makes it a valuable compound for studying enzymatic mechanisms and catalytic processes .

Properties

Molecular Formula

C4H12NO8P

Molecular Weight

233.11 g/mol

IUPAC Name

[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate

InChI

InChI=1S/C4H12NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-9H,1H2,(H2,10,11,12)/t2-,3+,4?/m0/s1

InChI Key

CSVKNYIFCYRDJM-URORKIPUSA-N

Isomeric SMILES

C([C@@H]([C@H](C(NO)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(NO)O)O)O)OP(=O)(O)O

Origin of Product

United States

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